2-Chloro-5-(chlorosulfonyl)nicotinic acid
Overview
Description
2-Chloro-5-(chlorosulfonyl)nicotinic acid is an organic compound with the molecular formula C6H3Cl2NO4S and a molecular weight of 256.06 g/mol . This compound is a derivative of nicotinic acid, featuring both chloro and chlorosulfonyl functional groups attached to the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(chlorosulfonyl)nicotinic acid can be synthesized through various methods. One common approach involves the chlorination of nicotinic acid derivatives. For instance, the chlorination of nicotinic acid N-oxide can yield 2-chloronicotinic acid, which can then be further functionalized to introduce the chlorosulfonyl group . Another method involves the substitution of the hydroxyl group in 2-hydroxynicotinic acid with a chlorosulfonyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and sulfonation reactions. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chlorosulfonyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the chlorosulfonyl group.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinic acid derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include sulfonic acid derivatives.
Scientific Research Applications
2-Chloro-5-(chlorosulfonyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chlorosulfonyl)nicotinic acid involves its interaction with various molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic Acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
5-Chloronicotinic Acid: Another derivative with similar applications in chemical synthesis.
Uniqueness
2-Chloro-5-(chlorosulfonyl)nicotinic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and functional properties. This makes it a versatile compound in various chemical and biochemical applications.
Properties
IUPAC Name |
2-chloro-5-chlorosulfonylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO4S/c7-5-4(6(10)11)1-3(2-9-5)14(8,12)13/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTZZRPMYAKSFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725650 | |
Record name | 2-Chloro-5-(chlorosulfonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476156-65-7 | |
Record name | 2-Chloro-5-(chlorosulfonyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50725650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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